molecular formula C9H7N3O2 B13289086 6-(1H-Imidazol-4-YL)pyridine-3-carboxylic acid

6-(1H-Imidazol-4-YL)pyridine-3-carboxylic acid

Cat. No.: B13289086
M. Wt: 189.17 g/mol
InChI Key: IQBGDPARJGXJBM-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-4-YL)pyridine-3-carboxylic acid is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-Imidazol-4-YL)pyridine-3-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(1H-Imidazol-4-YL)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

6-(1H-Imidazol-4-YL)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-4-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

    Imidazole: A simpler structure with similar biological activities.

    Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the imidazole moiety.

    Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.

Uniqueness: 6-(1H-Imidazol-4-YL)pyridine-3-carboxylic acid is unique due to the combination of the imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

6-(1H-imidazol-5-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c13-9(14)6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H,(H,10,12)(H,13,14)

InChI Key

IQBGDPARJGXJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CN=CN2

Origin of Product

United States

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